molecular formula C10H10ClNS2 B14453977 p-Chlorophenyl allyldithiocarbamate CAS No. 72024-55-6

p-Chlorophenyl allyldithiocarbamate

Cat. No.: B14453977
CAS No.: 72024-55-6
M. Wt: 243.8 g/mol
InChI Key: VPLOSSAXDHZJHC-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile (3b) is a naphthopyran derivative featuring a p-chlorophenyl group at the 4-position. It serves as a precursor for synthesizing pyranopyrimidine and triazolopyrimidine derivatives through reactions with acylating agents (e.g., Ac₂O, benzoyl chloride), formamide, and orthoesters .

Key structural attributes of 3b:

  • Core: Naphthopyran fused with pyran/pyrimidine rings.
  • Substituents: p-Chlorophenyl (electron-withdrawing), methoxy (electron-donating), and cyano groups.
  • Functionalization: Reactive amino group at the 2-position for further derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Chlorophenyl allyldithiocarbamate typically involves the reaction of p-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of allyl bromide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

    Step 1:

    p-Chloroaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form p-chlorophenyldithiocarbamate.

    Step 2: The p-chlorophenyldithiocarbamate is then reacted with allyl bromide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

p-Chlorophenyl allyldithiocarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of p-Chlorophenyl allyldithiocarbamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Antimicrobial Activity

The study synthesized analogs of 3b by varying substituents (e.g., halogens, ester groups) and modifying the pyran/pyrimidine backbone. Below is a comparative analysis of antimicrobial efficacy against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Serratia marcescens:

Compound ID Substituents/Modifications Antimicrobial Activity (Pathogens Inhibited) Key Findings
3b p-Chlorophenyl, cyano, methoxy Active against E. coli, S. marcescens Moderate activity; outperformed by fluorophenyl analog 3c against B. cereus.
3a p-Bromophenyl Active against E. coli, S. marcescens Comparable to 3b but less potent against S. aureus.
3c p-Fluorophenyl Strong against B. cereus, S. marcescens Superior to 3b in Gram-positive inhibition.
3e Ethyl ester at 3-position Active against S. aureus, inactive vs. E. coli Ester group reduced activity against Gram-negative.
12 (Triazolopyrimidine) Derived from 3b via hydrazinolysis Broad-spectrum (all four pathogens) Enhanced activity due to triazole ring incorporation.
14 (2-Phenyl-triazolopyrimidine) Phenyl substitution Strong vs. S. aureus, B. cereus, S. marcescens Aromatic bulk improved membrane penetration.
16 (2-Oxa-triazolopyrimidine) Oxygen incorporation Broad-spectrum, highest potency Oxa-modification enhanced solubility and target binding.

Structure-Activity Relationships (SAR)

  • Halogen Effects :
    • p-Chlorophenyl (3b) : Balanced lipophilicity and electronic effects; moderate activity.
    • p-Fluorophenyl (3c) : Higher electronegativity improved Gram-positive inhibition.
    • p-Bromophenyl (3a) : Increased steric bulk reduced efficacy against S. aureus.
  • Backbone Modifications :
    • Triazolopyrimidines (12–16) : Superior to parent naphthopyrans due to additional hydrogen-bonding sites.
    • Ethyl ester (3e) : Reduced polarity decreased Gram-negative activity.
  • Inactive Derivatives: Pyranpyrimidin-11-one (6) and 10-benzalamino derivative (17): Loss of amino/imino groups abolished activity against B. cereus .

Critical Discussion of Contradictions

  • Compound 8 (Ethoxymethyleneamino derivative): Inactive against E. coli despite structural similarity to active analogs, suggesting steric hindrance from the ethoxy group .
  • Aminoimino derivative (9): Inactive against S. aureus, highlighting the necessity of unblocked reactive sites for target interaction.

Properties

CAS No.

72024-55-6

Molecular Formula

C10H10ClNS2

Molecular Weight

243.8 g/mol

IUPAC Name

(4-chlorophenyl) N-prop-2-enylcarbamodithioate

InChI

InChI=1S/C10H10ClNS2/c1-2-7-12-10(13)14-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13)

InChI Key

VPLOSSAXDHZJHC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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